methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-16-10(15)13-3-2-5-6(4-13)17-9(12)7(5)8(11)14/h2-4,12H2,1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCPUJCINDZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thienopyridine Core
- Starting from appropriate aminothiophene derivatives or thienyl-substituted precursors, the bicyclic thienopyridine ring is formed by cyclization reactions.
- A common method involves condensation of aminoamide intermediates with formyl-substituted pyridine or benzene derivatives under reflux in inert organic solvents such as toluene or benzene.
- Acid catalysts like p-toluenesulfonic acid facilitate ring closure and promote cyclization efficiency.
Introduction of Amino and Carbamoyl Groups
- The amino group at position 2 and the carbamoyl group at position 3 are often introduced via substitution reactions on the bicyclic intermediate or by using amino-substituted starting materials.
- Carbamoylation can be achieved by treating amino precursors with carbamoyl chloride or related reagents under mild conditions.
- Reaction conditions are optimized to prevent over-substitution or side reactions.
Esterification to Methyl Carboxylate
- The carboxylate ester at position 6 is typically introduced by esterification of the corresponding carboxylic acid intermediate using methanol in the presence of acid catalysts or by direct use of methyl esters in the cyclization step.
- Alternative methods include using methyl chloroformate or methyl iodide for ester formation.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Aminoamide + 2-formylpyridine derivative + p-TsOH | Toluene/Benzene | Reflux (110-130 °C) | Inert atmosphere (N₂) preferred |
| Carbamoylation | Carbamoyl chloride or equivalent | Dichloromethane/THF | 0-25 °C | Base (e.g., triethylamine) used |
| Esterification | Methanol + acid catalyst (e.g., H₂SO₄) | Methanol | Reflux (65 °C) | Alternatively, methyl ester used |
Detailed Research Findings
- A patent (US6974870B2) describes the synthesis of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, which share a similar bicyclic structure and functionalization pattern. The method involves heating aminoamide intermediates with substituted formylbenzoates in the presence of organic acids and inert solvents, resulting in efficient ring closure and functional group incorporation.
- Related compounds such as ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate are synthesized via multi-step organic reactions involving amide formation, cyclization, and esterification steps. The choice of solvents and reaction conditions critically influences yield and purity.
- Control of reaction parameters such as temperature, solvent polarity, and catalyst concentration is essential to optimize the synthesis and minimize side products.
- The use of triethylamine or other organic bases is common to neutralize acids generated during carbamoylation or amide bond formation, improving reaction efficiency.
Comparative Data Table of Related Thienopyridine Derivatives Preparation
Analytical and Purification Notes
- Purification of the final product typically involves recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques.
- Characterization is confirmed by melting point determination, NMR spectroscopy (¹H, ¹³C), and mass spectrometry.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical reagents for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 3-amino-6-methyl-5-ethoxycarbonyl-4,7-dihydrothieno[2,3-b]pyridine
Uniqueness
Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable tool in research and development.
Biological Activity
Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS Number: 71779013) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 241.29 g/mol |
| Melting Point | Not specified in literature |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thieno[2,3-c]pyridine derivatives. This compound has shown promising activity against various bacterial strains. For instance:
- Mycobacterium tuberculosis : The compound exhibits inhibitory effects on the growth of Mycobacterium tuberculosis, suggesting potential in tuberculosis treatment strategies .
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, related compounds have been shown to interact with critical enzymes involved in bacterial cell wall synthesis and metabolic pathways:
- Inhibition of Enzymatic Activity : Similar thieno derivatives have been reported to inhibit enzymes such as L-alanine dehydrogenase and cyclopropane mycolic acid synthase .
- Reactive Oxygen Species (ROS) Generation : The activation of compounds can lead to the generation of ROS, which are detrimental to bacterial cells .
Study 1: Antitubercular Activity
A study evaluated the antitubercular efficacy of various thieno derivatives, including this compound. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of approximately 1.53 µM , indicating strong activity against Mycobacterium tuberculosis .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thieno derivatives revealed that modifications at the amino and carboxyl groups significantly affect biological activity. Methyl substitution enhances lipophilicity and cellular uptake, thereby improving antimicrobial efficacy .
Q & A
Q. What are the optimal synthetic routes for methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate?
The synthesis typically involves cyclization of thiophene and pyridine precursors. Key steps include:
- Cyclization : Reacting 3-aminothiophene derivatives with carbonyl-containing intermediates under acidic conditions to form the thieno[2,3-c]pyridine core .
- Carbamoylation : Introducing the carbamoyl group via nucleophilic substitution or coupling reactions, often using carbamoyl chlorides in the presence of a base .
- Esterification : Methyl ester formation via reaction with methanol under acidic or basic catalysis.
Optimization : Use catalytic agents like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor purity via HPLC or TLC at each stage .
(Basic)
Q. What precautions are necessary for safe handling during synthesis?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Dust Control : Avoid generating aerosols; use closed systems or wet methods during weighing .
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion/inhalation .
(Basic)
Q. How can spectroscopic methods characterize this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH peaks at δ 6.5–7.5 ppm for the carbamoyl group) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 311.1) .
(Advanced)
Q. How to resolve contradictions between computational and experimental data on molecular conformation?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond angles/distances .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts to identify discrepancies. Adjust solvent models (e.g., PCM for DMSO) .
(Advanced)
Q. What structural modifications enhance bioactivity in related thieno[2,3-c]pyridine derivatives?
- Substituent Effects : Tert-butyl esters (e.g., in ) improve metabolic stability, while morpholine-carbonyl groups () enhance solubility and target binding .
- SAR Studies : Replace the methyl ester with ethyl or benzyl groups to assess impact on enzyme inhibition (e.g., L-alanine biosynthesis pathways) .
(Advanced)
Q. How to design experiments to assess enzyme inhibition in Mycobacterium tuberculosis?
- Assay Design : Use a colorimetric assay with L-alanine dehydrogenase (LDH), monitoring NADH depletion at 340 nm .
- Control Experiments : Compare IC₅₀ values against known inhibitors (e.g., tert-butyl derivatives in ) and validate via dose-response curves .
(Basic)
Q. What are the recommended storage conditions?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .
(Advanced)
Q. How to use computational models to predict binding affinity with target enzymes?
- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of L-alanine dehydrogenase (PDB ID: 1RY7). Score binding poses using the AMBER force field .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein interactions .
(Advanced)
Q. How to address low yields in multi-step synthesis?
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove byproducts .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize equivalents (1.2–2.0 eq.) to minimize side reactions .
(Basic)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
